benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate
Overview
Description
Benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1380486-16-7 . It has a molecular weight of 249.31 .
Molecular Structure Analysis
The molecular formula of this compound is C14H19NO3 . The InChI code is 1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 .Physical And Chemical Properties Analysis
The physical form of this compound is solid .Scientific Research Applications
Enantioselective Synthesis for Potent CCR2 Antagonists
Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a derivative of benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate, is utilized in the enantioselective synthesis of CCR2 antagonists, which are significant in treating conditions like multiple sclerosis and atherosclerosis. The synthesis involves key steps like iodolactamization for functionalization (Campbell et al., 2009).Building Blocks in Natural Products and Bioactive Compounds Synthesis
Chiral 3-hydroxycyclohexane-1-ones, related to this compound, serve as crucial building blocks in synthesizing natural products and bioactive compounds. Their synthesis poses challenges, but recent studies have shown efficient routes to achieve this using carbonyl reductases (Zhu et al., 2021).New Antibacterial Agents Against Gram-Positive Bacteria
Compounds like (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to this compound, show potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. This discovery is pivotal in developing new antibiotics (Liang et al., 2020).Intramolecular Hydroamination and Hydroalkoxylation Catalysts
Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, a relative of this compound, is used in Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation. These reactions are significant in organic synthesis, particularly in forming piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).Benzoyl-CoA Pathway in Anaerobic Aromatic Metabolism
Studies on benzoyl-CoA, an integral part of anaerobic aromatic metabolism, reveal insights into the reduction process to alicyclic compounds, a mechanism similar to this compound. This understanding is crucial in biochemistry and environmental science (Koch et al., 1993).Antitubercular Agents with In Vitro and In Vivo Efficacy
(3-Benzyl-5-hydroxyphenyl)carbamates, structurally akin to this compound, have shown significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds are promising in the development of new antitubercular agents (Cheng et al., 2019).Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides, which are important in medicinal chemistry, involves compounds related to this compound. These nucleosides have potential applications in antiviral therapies (Hřebabecký et al., 2006).
Safety and Hazards
The safety information available indicates that benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151355 | |
Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
750649-40-2 | |
Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750649-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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